Bindarit (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bindarit (sodium salt) is a synthetic indazolic derivative known for its prominent anti-inflammatory properties. It is chemically identified as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. Bindarit has been shown to be effective in treating various experimental inflammatory and autoimmune disorders, including viral and adjuvant arthritis, acute pancreatitis, diabetic nephritis, and autoimmune encephalomyelitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bindarit is synthesized through a series of chemical reactions involving indazole derivatives. The synthetic route typically involves the reaction of 1-benzylindazole with appropriate reagents to introduce the methoxy and methylpropanoic acid groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reactions .
Industrial Production Methods
Industrial production of Bindarit involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in large reactors with controlled temperature and pressure to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Bindarit undergoes various chemical reactions, including:
Oxidation: Bindarit can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Bindarit can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bindarit, which can have different biological activities and properties .
Scientific Research Applications
Bindarit has a wide range of scientific research applications:
Mechanism of Action
Bindarit exerts its effects by modulating the nuclear factor-κB (NF-κB) signaling pathway. It specifically inhibits the phosphorylation of IκBα and p65, which are key proteins involved in the activation of NF-κB. This inhibition leads to a reduction in the production of inflammatory cytokines like MCP-1 and interleukin-8 (IL-8). Bindarit also interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which further impacts inflammatory signaling pathways .
Comparison with Similar Compounds
Bindarit is unique compared to other similar compounds due to its specific inhibition of MCP-1 production and its interaction with FABP4. Similar compounds include:
Indomethacin: Another anti-inflammatory indazolic derivative, but with different molecular targets.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Diclofenac: Another NSAID with a different mechanism of action, primarily inhibiting cyclooxygenase enzymes.
Bindarit’s uniqueness lies in its selective inhibition of specific chemokines and its interaction with FABP4, making it a promising candidate for targeted anti-inflammatory therapies .
Properties
Molecular Formula |
C19H20N2NaO3 |
---|---|
Molecular Weight |
347.4 g/mol |
InChI |
InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23); |
InChI Key |
MRYLTQXTZCLUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.